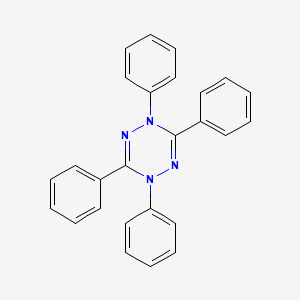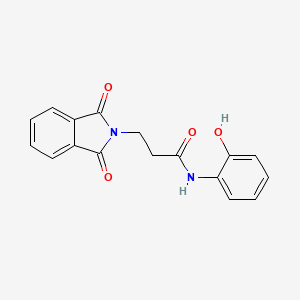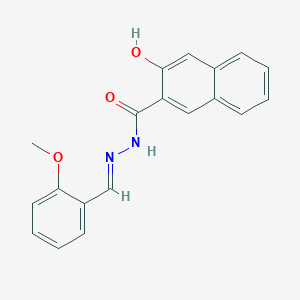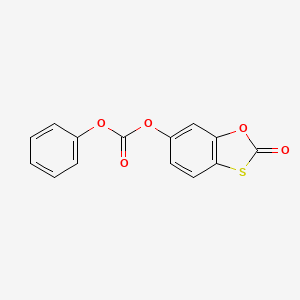
N,N'-dibenzyl-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dibenzyl-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C39H32N2O4S2 It is a member of the fluorene family, characterized by the presence of two benzyl groups attached to the nitrogen atoms of the sulfonamide groups at the 2 and 7 positions of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-9H-fluorene-2,7-disulfonamide typically involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-dibenzyl-9H-fluorene-2,7-disulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzyl-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-dibenzyl-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets through its sulfonamide groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide
- N,N’-dibenzyl-9-(dicyanomethylene)-9H-fluorene-2,7-disulfonamide
- N,N’-dibutyl-9-oxo-9H-fluorene-2,7-disulfonamide
Uniqueness
N,N’-dibenzyl-9H-fluorene-2,7-disulfonamide is unique due to the presence of two benzyl groups, which can enhance its binding interactions with molecular targets. This structural feature distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C27H24N2O4S2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-N,7-N-dibenzyl-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H24N2O4S2/c30-34(31,28-18-20-7-3-1-4-8-20)24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)35(32,33)29-19-21-9-5-2-6-10-21/h1-14,16-17,28-29H,15,18-19H2 |
InChI Key |
ZBYBWHSABKGIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B11705482.png)


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705503.png)

![12-(3,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11705508.png)
![N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B11705513.png)

![(5Z)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705523.png)
![methyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11705527.png)
![Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11705534.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705537.png)
